molecular formula C21H16N2O2 B15148708 2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B15148708
M. Wt: 328.4 g/mol
InChI Key: KYNSXMAKSUGMEA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 4-methoxyphenyl group at the 2-position and a phenyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde and benzaldehyde under acidic or basic conditions to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-3-phenylquinazolin-4(3H)-one.

    Reduction: Formation of 2-(4-methoxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4(3H)-one.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-phenylquinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the 4-methoxyphenyl group, resulting in different biological activities.

    2-(4-Hydroxyphenyl)-3-phenylquinazolin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

    3-Phenylquinazolin-4(3H)-one: Lacks the 4-methoxyphenyl group, leading to variations in its chemical and biological properties.

Uniqueness

2-(4-Methoxyphenyl)-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the 4-methoxyphenyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The methoxy group can enhance its lipophilicity and ability to cross biological membranes, while the phenyl group can participate in π-π interactions with biological targets.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C21H16N2O2/c1-25-17-13-11-15(12-14-17)20-22-19-10-6-5-9-18(19)21(24)23(20)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

KYNSXMAKSUGMEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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